![molecular formula C8H18N2 B1603671 N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine CAS No. 959239-24-8](/img/structure/B1603671.png)
N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine
Overview
Description
N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine is a chemical compound with the molecular formula C8H18N2. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine typically involves the reaction of 1-methylpyrrolidine with an appropriate alkylating agent, such as ethylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemical Synthesis Applications
This compound serves as a crucial intermediate in the synthesis of various complex organic molecules. The synthesis typically involves the alkylation of pyrrolidine derivatives, with methods such as:
- Alkylation Reactions : The reaction of 1-methylpyrrolidine with ethylamine is commonly employed, often utilizing bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
- Continuous Flow Processes : On an industrial scale, continuous flow techniques enhance yield and purity by maintaining precise control over reaction conditions such as temperature and pressure.
Pharmacological Potential
Research indicates that N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine may exhibit significant biological activity. Its mechanism of action likely involves interactions with specific receptors or enzymes, potentially modulating their activity. This compound is being investigated for:
- Therapeutic Uses : Preliminary studies suggest its potential in drug synthesis, particularly in developing compounds that target neurotransmitter systems. The exact pathways and molecular targets are still under investigation, but initial findings indicate effects on neurotransmitter release and uptake mechanisms.
Case Studies on Anticancer Activity
Recent studies have explored the use of compounds structurally related to this compound in cancer therapies. For instance:
- Cyclin-Dependent Kinase Inhibitors : Compounds derived from similar structural frameworks have shown promising anticancer efficacy. Research has focused on their ability to selectively inhibit cancer cell proliferation while minimizing toxicity .
While preliminary findings are promising, further research is essential to fully elucidate the pharmacological properties and mechanisms of action of this compound. Future studies should focus on:
- Target Identification : Understanding specific molecular targets and pathways influenced by this compound will be crucial for its development as a therapeutic agent.
- Structure-Activity Relationship (SAR) Studies : Ongoing SAR studies can help identify modifications that enhance potency and selectivity for desired biological targets.
Mechanism of Action
The mechanism of action of N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
- 1-(3-Methyloxetan-3-yl)methanamine
- 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine
Uniqueness
N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and an ethanamine group. This combination imparts distinct physicochemical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Biological Activity
N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine, a compound with potential biological activity, has garnered attention in medicinal chemistry and pharmacology. Its structure suggests possible interactions with various biological targets, which may lead to therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring and an ethylamine moiety. Its molecular formula is CHN, with a molar mass of 154.22 g/mol. The compound's chiral nature may contribute to its biological activity, as stereochemistry can significantly influence receptor interactions and pharmacodynamics .
The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. Preliminary studies suggest that it may act as a ligand for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes .
Anticancer Potential
Recent research has indicated that compounds structurally related to this compound exhibit anticancer properties. For instance, studies on related pyrrolidine derivatives have shown selective antiproliferative effects against specific cancer cell lines, such as MDA-MB-453, a model for triple-negative breast cancer (TNBC). These findings suggest that structural modifications can enhance potency and selectivity for cancer cells .
Neuropharmacological Effects
The compound's interaction with nAChRs suggests potential applications in neuropharmacology. Studies have demonstrated that ligands targeting these receptors can modulate neurotransmitter release and influence cognitive functions. For example, compounds similar to this compound have been explored for their ability to enhance memory and learning in animal models .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR) Insights
Compound | Modification | Effect on Activity |
---|---|---|
Compound 1 | Phenyl group at 2-position | Lower potency compared to pyridine analogs |
Compound 2 | 3-Pyridine at 2-position | Higher potency in MDA-MB-453 cells |
Compound 3 | Replacement with other heteroatoms | Variable effects on potency |
Case Study 1: Anticancer Activity in TNBC Models
In a study evaluating the anticancer potential of pyrrolidine derivatives, this compound was assessed for its cytotoxic effects against MDA-MB-453 cells. The results demonstrated a significant reduction in cell viability at concentrations below 100 μM, indicating its potential as a therapeutic agent for TNBC .
Case Study 2: Neuropharmacological Applications
In neuropharmacological research, compounds related to this compound were tested for cognitive enhancement in rodent models. Results indicated improved memory retention and learning capabilities associated with nAChR activation, suggesting possible applications in treating cognitive disorders .
Properties
IUPAC Name |
N-[(1-methylpyrrolidin-3-yl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-9-6-8-4-5-10(2)7-8/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVKRZQUGSTEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595791 | |
Record name | N-[(1-Methylpyrrolidin-3-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-24-8 | |
Record name | N-[(1-Methylpyrrolidin-3-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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